

Application Notes and Protocols for LY345899

Administration in Animal Models of Cancer

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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Introduction

LY345899 is a potent dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1 and MTHFD2), key enzymes in one-carbon metabolism.^{[1][2]} This metabolic pathway is crucial for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation, a hallmark of cancer.^{[2][3]} MTHFD2 is particularly overexpressed in various cancer types while having low to undetectable levels in normal adult tissues, making it an attractive therapeutic target.^[3] Preclinical studies using animal models, particularly xenografts, have demonstrated the anti-tumor efficacy of LY345899, highlighting its potential as a cancer therapeutic.

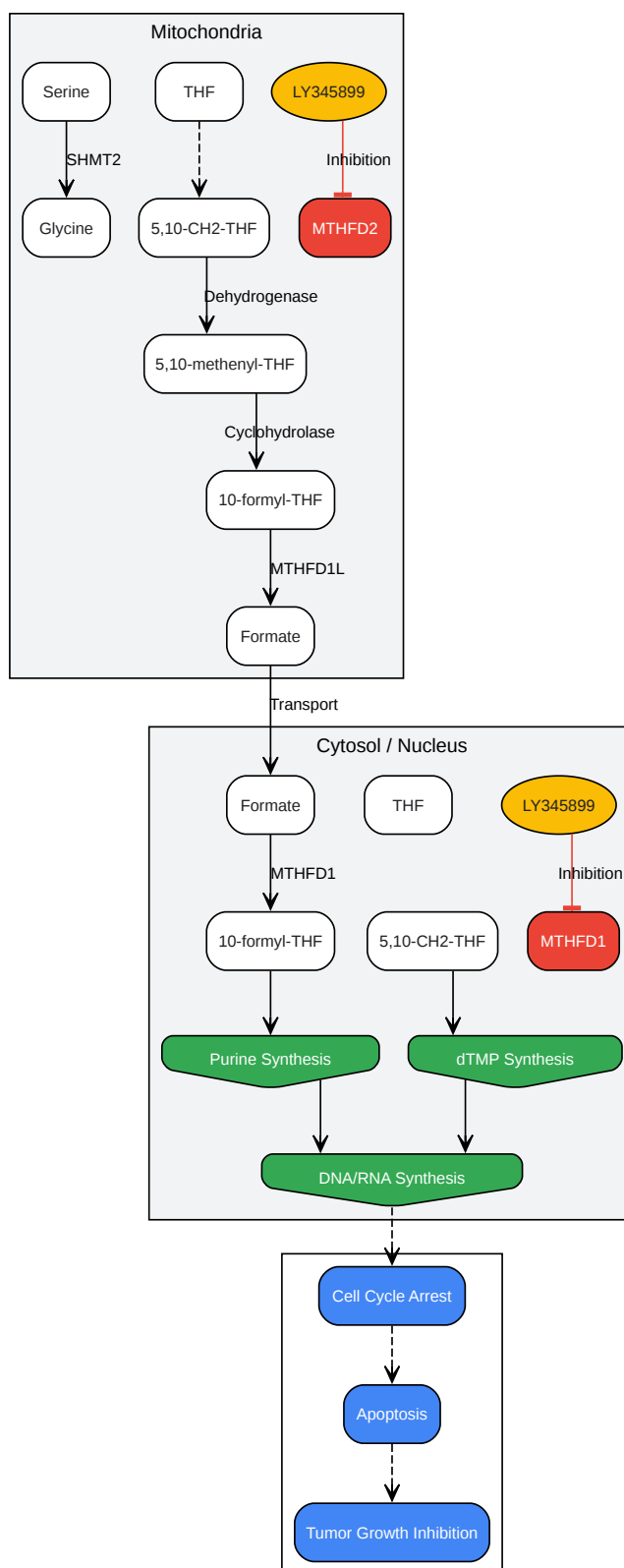
These application notes provide a comprehensive overview of the administration of LY345899 in animal models of cancer, including detailed protocols, quantitative efficacy data, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting One-Carbon Metabolism

LY345899 exerts its anti-cancer effects by inhibiting MTHFD1 and MTHFD2, thereby disrupting the one-carbon metabolic pathway. This pathway is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. In cancer cells, there is a high

demand for these molecules to support continuous proliferation. By blocking MTHFD1/2, LY345899 depletes the intracellular pool of one-carbon units, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

MTHFD1/2 Signaling Pathway in Cancer



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Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.

Quantitative Data Presentation

The anti-tumor efficacy of LY345899 has been evaluated in various preclinical cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of LY345899

Target	IC50 (nM)	Assay Type	Reference
MTHFD1	96	Enzymatic Assay	
MTHFD2	663	Enzymatic Assay	

Table 2: In Vivo Efficacy of LY345899 in Xenograft Models

Cancer Type	Animal Model	Treatment Protocol	Key Findings	Reference
Colorectal Cancer	Patient-Derived Xenograft (PDX)	5-10 mg/kg, intraperitoneal injection, 5 days/week for 4 weeks	Statistically significant suppression of tumor growth. Mean tumor weight: 0.74 mg (LY345899) vs. 1.83 mg (vehicle).	
Colorectal Cancer	Cell Line-Derived Xenograft (SW620, LoVo)	Not specified	Decreased tumor volume and metastasis.	
Breast Cancer	Not specified	Not specified	Impaired tumor growth.	

Experimental Protocols

The following protocols provide a general framework for the administration of LY345899 in mouse xenograft models. These should be adapted based on specific experimental

requirements and institutional animal care and use guidelines.

Protocol 1: Preparation of LY345899 for Intraperitoneal Injection

Materials:

- LY345899 powder
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS) or 0.9% Saline, sterile
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Procedure:

- **Vehicle Preparation:** A common vehicle for similar compounds involves a mixture of DMSO and an aqueous solution. For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for other MTHFD inhibitors. A simpler vehicle of DMSO and saline can also be prepared. The final concentration of DMSO should be kept low to minimize toxicity.
- **Stock Solution Preparation:**
 - Calculate the required amount of LY345899 based on the desired final concentration and volume.
 - Dissolve the LY345899 powder in a minimal amount of sterile DMSO to create a concentrated stock solution. Ensure complete dissolution by vortexing.
- **Working Solution Preparation:**
 - On the day of injection, dilute the stock solution with sterile PBS or saline to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 μ L, the final concentration would be 2 mg/mL.

- Ensure the final solution is clear and free of precipitates. If necessary, gentle warming and vortexing can be applied. Prepare the working solution fresh for each day of dosing.

Protocol 2: Administration of LY345899 in a Colorectal Cancer Xenograft Model

Animal Model:

- Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used for establishing xenografts.

Xenograft Establishment:

- Cell Line-Derived Xenograft (CDX):
 - Culture colorectal cancer cells (e.g., SW620, LoVo) under standard conditions.
 - Harvest and resuspend the cells in a sterile medium or PBS, often mixed with Matrigel, to a final concentration of $1-5 \times 10^6$ cells per 100-200 μL .
 - Subcutaneously inject the cell suspension into the flank of the mice.
- Patient-Derived Xenograft (PDX):
 - Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions.
 - Mechanically or enzymatically dissociate the tissue into small fragments or single-cell suspensions.
 - Implant the tumor fragments or cell suspension subcutaneously into the flank of the mice.

Treatment Protocol:

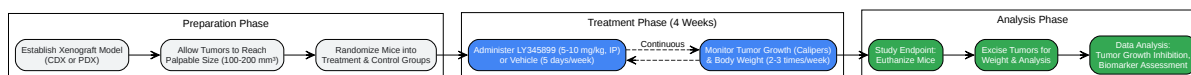
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm^3).
- Randomize the mice into treatment and control (vehicle) groups.

- Administer LY345899 via intraperitoneal injection at a dose of 5-10 mg/kg, 5 days a week for 4 weeks.
- Administer an equivalent volume of the vehicle solution to the control group following the same schedule.

Monitoring and Endpoints:

- Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow Visualization



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Caption: Workflow for in vivo efficacy testing of LY345899 in xenograft models.

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References

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